molecular formula C21H15N3O2 B258788 N-(1-benzoyl-1H-indazol-3-yl)benzamide

N-(1-benzoyl-1H-indazol-3-yl)benzamide

カタログ番号 B258788
分子量: 341.4 g/mol
InChIキー: JZDIDTZRRZBTNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzoyl-1H-indazol-3-yl)benzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival.

作用機序

N-(1-benzoyl-1H-indazol-3-yl)benzamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(1-benzoyl-1H-indazol-3-yl)benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of bacteria and fungi, as well as the replication of human immunodeficiency virus (HIV). Moreover, N-(1-benzoyl-1H-indazol-3-yl)benzamide has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

実験室実験の利点と制限

One of the major advantages of N-(1-benzoyl-1H-indazol-3-yl)benzamide is its high potency and specificity towards EGFR. This makes it an ideal tool for studying the role of EGFR in various biological processes. However, the use of N-(1-benzoyl-1H-indazol-3-yl)benzamide in lab experiments is limited by its poor solubility and stability, which may affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of N-(1-benzoyl-1H-indazol-3-yl)benzamide. One possible direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy and reduce the risk of drug resistance. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, may also improve the bioavailability and therapeutic potential of N-(1-benzoyl-1H-indazol-3-yl)benzamide.

合成法

The synthesis of N-(1-benzoyl-1H-indazol-3-yl)benzamide involves a multi-step process that starts with the condensation of 2-nitrobenzaldehyde with aniline to form 2-nitro-N-phenylbenzamide. This intermediate is then reduced to 2-amino-N-phenylbenzamide, which is further reacted with 1-benzoyl-1H-indazole-3-carboxylic acid to yield N-(1-benzoyl-1H-indazol-3-yl)benzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

科学的研究の応用

N-(1-benzoyl-1H-indazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including lung, breast, and head and neck cancers. This compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the EGFR signaling pathway. In addition, N-(1-benzoyl-1H-indazol-3-yl)benzamide has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

特性

IUPAC Name

N-(1-benzoylindazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-19-17-13-7-8-14-18(17)24(23-19)21(26)16-11-5-2-6-12-16/h1-14H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIDTZRRZBTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN(C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1H-indazol-3-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。